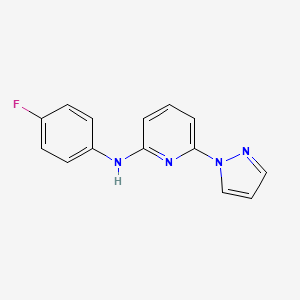
4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol is a chemical compound with the molecular formula C19H31NO and a molecular weight of 289.46 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol involves several steps. One common method includes the reaction of 4-butylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol undergoes various chemical reactions, including:
Scientific Research Applications
4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group in the compound provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction inhibits the activity of the enzyme, which can be beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: The parent compound, which serves as a building block for various pharmaceuticals.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-(4-butylphenyl)-1-piperidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C19H31NO/c1-3-5-9-17-10-12-18(13-11-17)19(21,4-2)16-20-14-7-6-8-15-20/h10-13,21H,3-9,14-16H2,1-2H3 |
InChI Key |
IOESSXOEWULFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CC)(CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)

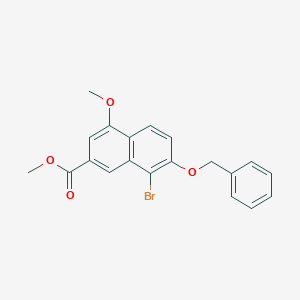
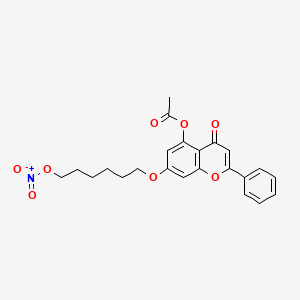
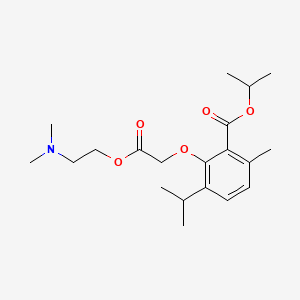


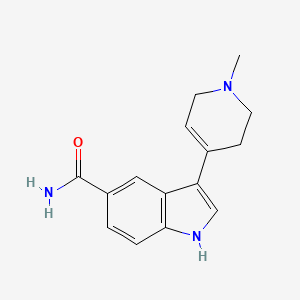

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)
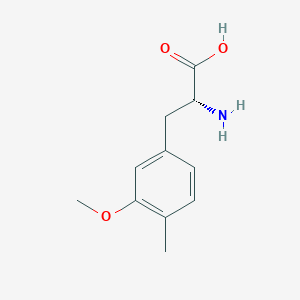
![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)
